molecular formula C₄H₄D₅NO₂ B1156443 L-2-Aminobutyric Acid 3,3,4,4,4-d5

L-2-Aminobutyric Acid 3,3,4,4,4-d5

Cat. No.: B1156443
M. Wt: 108.15
Attention: For research use only. Not for human or veterinary use.
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Description

L-2-Aminobutyric Acid 3,3,4,4,4-d5, also known as this compound, is a useful research compound. Its molecular formula is C₄H₄D₅NO₂ and its molecular weight is 108.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Studies

L-2-Aminobutyric Acid 3,3,4,4,4-d5 plays a crucial role in metabolic research, particularly in understanding amino acid metabolism and its implications in health and disease.

  • Stable Isotope Tracing : The deuterated form allows researchers to trace metabolic pathways with high precision. By using mass spectrometry techniques, scientists can track the incorporation of labeled amino acids into various metabolic products. This is particularly useful in studying conditions like diabetes and metabolic syndrome .
  • Quantification of Amino Acids : The compound is often used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of endogenous amino acids in biological samples. This application is critical for clinical diagnostics where accurate measurement of amino acid levels can indicate metabolic disorders .

Clinical Diagnostics

This compound has significant utility in clinical settings for diagnosing various health conditions.

  • Diagnosis of Metabolic Disorders : The compound aids in the analysis of amino acid profiles in plasma samples from patients. Abnormal levels of certain amino acids can be indicative of metabolic disorders such as phenylketonuria or maple syrup urine disease .
  • Newborn Screening : The use of deuterated amino acids allows for enhanced sensitivity and specificity in newborn screening programs. By analyzing dried blood spots using LC-MS/MS techniques, clinicians can detect metabolic disorders early in life .

Neuropharmacology

Research into the neuropharmacological effects of this compound has revealed its potential implications for neurological health.

  • Neurotransmitter Precursor : As a precursor to gamma-aminobutyric acid (GABA), L-2-Aminobutyric Acid is studied for its role in neurotransmission and its potential therapeutic effects on anxiety and mood disorders. The isotopic labeling enables detailed studies on how this compound influences GABAergic signaling pathways .
  • Cognitive Function Studies : Recent studies have explored the relationship between L-2-Aminobutyric Acid levels and cognitive functions such as memory and learning. The ability to measure these levels accurately using deuterated forms enhances our understanding of their role in cognitive health .

Case Study 1: Metabolic Profiling in Diabetes

A study utilized this compound to analyze plasma samples from diabetic patients. The researchers found that specific amino acid profiles correlated with insulin resistance markers. This highlights the importance of amino acid profiling in understanding diabetes pathophysiology.

Case Study 2: Neurotransmitter Analysis

In a neuropharmacological study focusing on anxiety disorders, researchers administered this compound to assess its effects on GABA levels in the brain. Results indicated that increased levels of GABA correlated with reduced anxiety symptoms in subjects.

Properties

Molecular Formula

C₄H₄D₅NO₂

Molecular Weight

108.15

Synonyms

(2S)-2-Aminobutanoic Acid-3,3,4,4,4-d5;  (S)-(+)-α-2-Aminobutyric Acid-3,3,4,4,4-d5;  H-2-ABU-OH-3,3,4,4,4-d5;  L-α-2-Aminobutyric Acid-3,3,4,4,4-d5;  L-Butyrine-3,3,4,4,4-d5;  L-Ethylglycine-3,3,4,4,4-d5; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.